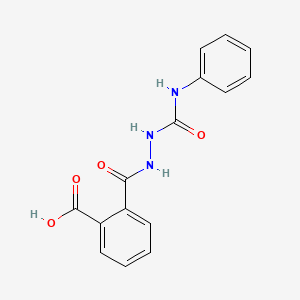
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an anilinocarbonyl group, a hydrazino group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of aniline with phosgene to form an anilinocarbonyl chloride intermediate. This intermediate is then reacted with hydrazine to produce the hydrazino derivative. Finally, the hydrazino derivative is coupled with benzoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Applications De Recherche Scientifique
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Phenylcarbamoyl)hydrazine-1-carbonyl)benzoic acid derivatives: These compounds have similar structures but with different substituents on the benzoic acid or anilinocarbonyl groups.
Hydrazino derivatives: Compounds containing the hydrazino functional group, which may exhibit similar chemical reactivity.
Anilinocarbonyl compounds: Compounds with the anilinocarbonyl group, which may have comparable properties and applications.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13N3O4 |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
2-[(phenylcarbamoylamino)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O4/c19-13(11-8-4-5-9-12(11)14(20)21)17-18-15(22)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)(H,20,21)(H2,16,18,22) |
Clé InChI |
SHYIAKWSMHYXEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















